molecular formula C6H10F2 B1205268 1,1-Difluorocyclohexane CAS No. 371-90-4

1,1-Difluorocyclohexane

Cat. No. B1205268
CAS RN: 371-90-4
M. Wt: 120.14 g/mol
InChI Key: ZORQXIQZAOLNGE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of difluorinated cyclohexane derivatives often involves complex strategies to introduce fluorine atoms into the cyclohexane ring. For example, enantiopure 1,4-difluoro-cyclohexenes were prepared from acetonide-protected diols through a two-directional double cross-metathesis reaction followed by electrophilic fluorination, demonstrating the synthetic routes available for difluorocyclohexane derivatives (Purser, Claridge, Odell, Moore, & Gouverneur, 2008).

Molecular Structure Analysis

Molecular structure analysis of difluorocyclohexane derivatives reveals interesting conformational dynamics. For instance, the molecular structure of 1,1-difluorocyclohexane shows significant influence of the fluorine atoms on its conformational stability and properties. The presence of fluorine induces a high barrier to conformational inversion due to the electronegative nature of fluorine and its impact on the cyclohexane chair conformation (Jonas, Allerhand, & Gutowsky, 1965).

Scientific Research Applications

3. Synthesis of 1,1-Difluorocyclopropane Derivatives

  • Results or Outcomes: The synthesis of 1,1-difluorocyclopropane derivatives has important applications in various fields such as medicine, agriculture, and materials sciences .

properties

IUPAC Name

1,1-difluorocyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2/c7-6(8)4-2-1-3-5-6/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORQXIQZAOLNGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20190598
Record name 1,1-Difluorocyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20190598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Difluorocyclohexane

CAS RN

371-90-4
Record name 1,1-Difluorocyclohexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000371904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Difluorocyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20190598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-Difluorocyclohexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
154
Citations
J Jonáš, A Allerhand, HS Gutowsky - The Journal of Chemical Physics, 1965 - pubs.aip.org
The 19 F high‐resolution spectrum of 1,1‐difluorocyclohexane has been observed at temperatures from −93 to +40C. The rate of conformational isomerization was determined by a …
Number of citations: 74 pubs.aip.org
J Ashcroft, CL Xie, J Jonas - The Journal of chemical physics, 1989 - pubs.aip.org
The effect of pressure on the conformational isomerization of cyclohexane in n‐pentane‐d 1 2 solvent has been investigated by using the high‐resolution, high‐pressure nuclear …
Number of citations: 23 pubs.aip.org
MH Baker, AB Foster, L Hegedus… - Biomedical mass …, 1984 - Wiley Online Library
Metabolism of 1,1,1,2,2‐pentafluorohexane with liver microsomes from phenobarbital‐treated rats gave only one metabolite, namely, the 5‐hydroxy derivative. Under similar conditions 1…
Number of citations: 5 onlinelibrary.wiley.com
M Tojo, S Fukuoka, H Tsukube - Bulletin of the Chemical Society of …, 2011 - journal.csj.jp
The chemical reactivity and reaction mechanism of fluorobenzene synthesis via dehydrofluoro–dehydrogenation of 1,1-difluorocyclohexane was investigated. 1,1-Difluorocyclohexane …
Number of citations: 4 www.journal.csj.jp
D Doddrell, C Charrier, BL Hawkins… - Proceedings of the …, 1970 - National Acad Sciences
A variable-temperature, proton noise-decoupled, 13 C nmr spectral study of the chair-chair interconversion in 1,1,3,3-tetramethylcyclohexane has demonstrated the utility of 13 C …
Number of citations: 23 www.pnas.org
SL Spassov, DL Griffith, ES Glazer… - Journal of the …, 1967 - ACS Publications
Rates of ringinversion and conformational equilibria of gem-fluorocyclohexanes carrying various substituents were determined by fluorine magnetic resonance spectroscopy. For 1, 1-…
Number of citations: 52 pubs.acs.org
J Ashcroft, M Besnard, V Aquada, J Jonas - Chemical physics letters, 1984 - Elsevier
The effects of temperature and pressure on the conformational isomerization of 1,1-difluorocyclohexane in solution have been studied using 19F FT NMR spectroscopy. The pressure …
Number of citations: 29 www.sciencedirect.com
DR Strobach, GA Boswell Jr - The Journal of Organic Chemistry, 1971 - ACS Publications
The reaction of anhydrous, neutral alumina, activity grade I, with a 1, 1-difluorocycloalkane produces the corresponding 1-fluorocycloalkene in 20-70% yield. In this way, 1-…
Number of citations: 63 pubs.acs.org
M Tojo, S Fukuoka, H Tsukube - Journal of Fluorine Chemistry, 2010 - Elsevier
Formation of ketone acylals bearing trihaloacetoxy groups and their nucleophilic geminal disubstitution by fluoride ions were investigated. Cyclohexanone reacted with trifluoroacetic …
Number of citations: 4 www.sciencedirect.com
D Damiani, L Ferretti - Chemical Physics Letters, 1974 - Elsevier
From the analysis of the microwave rotational spectrum of 1,1-difluorocyclohexane in the frequency region 8–40 GHz the rotational constants (A = 3191.781, B = 1759.768, C = …
Number of citations: 13 www.sciencedirect.com

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